what is 4-Nitrophenyl-beta-D-glucopyranoside
what is 4-Nitrophenyl-beta-D-glucopyranoside
An In-depth Technical Guide to 4-Nitrophenyl-beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl-beta-D-glucopyranoside (PNPG) is a synthetic compound widely utilized in biochemistry and molecular biology as a chromogenic substrate for the enzyme β-glucosidase.[1][2][3] Its structure consists of a β-D-glucose molecule linked to a 4-nitrophenol (B140041) group.[4] This linkage can be enzymatically cleaved by β-glucosidase, releasing 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[1][2] This property makes PNPG an invaluable tool for detecting and quantifying β-glucosidase activity in various experimental settings.
Chemical and Physical Properties
4-Nitrophenyl-beta-D-glucopyranoside is a white to off-white crystalline powder.[3][5] Key quantitative data regarding its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₈ | [4] |
| Molecular Weight | 301.25 g/mol | [4] |
| CAS Number | 2492-87-7 | [6] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 164.0 to 168.0 °C | |
| Optical Rotation | -98.0 to -106.0 deg (c=1, H₂O) | |
| Solubility | Soluble in water, methanol, warm ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Insoluble in ether. | [2][5] |
| λmax | 221, 297 nm | [2] |
Applications in Research and Development
The primary application of 4-Nitrophenyl-beta-D-glucopyranoside is in enzyme activity assays.[7] It serves as a substrate for various glycosidases, enabling researchers to measure enzyme kinetics and activity.[7] Beyond this, PNPG is instrumental in several other areas of research:
-
Carbohydrate Research: It is used to study carbohydrate metabolism and the role of glycosidases in biological systems.[7]
-
Drug Development: PNPG aids in the design and screening of new drugs that target glycosidase enzymes, which are implicated in diseases like cancer and diabetes.[7]
-
Biotechnology: It is employed in the development of biofuels and biochemicals, where glycosidases are crucial for breaking down complex carbohydrates.[7]
-
Diagnostics: This compound is used in developing diagnostic assays for detecting disorders related to glycosidase activity.[7]
-
Postmenopausal Osteoporosis Research: Some studies suggest its potential in this area of research.[1]
Enzymatic Hydrolysis of 4-Nitrophenyl-beta-D-glucopyranoside
The core utility of PNPG lies in its enzymatic hydrolysis by β-glucosidase. This reaction is the foundation of its use as a chromogenic substrate.
Signaling Pathway and Experimental Workflow
The enzymatic reaction can be visualized as a simple pathway where the enzyme cleaves the substrate to produce two products. The experimental workflow for a typical β-glucosidase assay using PNPG involves incubating the enzyme with the substrate and then measuring the absorbance of the released 4-nitrophenol.
Caption: Enzymatic hydrolysis of 4-Nitrophenyl-beta-D-glucopyranoside.
Experimental Protocol: β-Glucosidase Activity Assay
This protocol outlines a general procedure for measuring β-glucosidase activity using PNPG. Researchers may need to optimize concentrations, volumes, and incubation times based on their specific enzyme and experimental conditions.
Materials:
-
4-Nitrophenyl-beta-D-glucopyranoside (PNPG) solution (e.g., 10 mM in a suitable buffer)
-
β-glucosidase enzyme solution of unknown activity
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, add the reaction buffer.
-
Add the enzyme: Add a specific volume of the enzyme solution to the reaction buffer.
-
Initiate the reaction: Add the PNPG solution to the enzyme-buffer mixture to start the reaction. The final volume should be kept consistent across all assays.
-
Incubate: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction: Add the stop solution to the reaction mixture to halt the enzymatic activity. The stop solution also raises the pH, which enhances the yellow color of the 4-nitrophenolate (B89219) ion.
-
Measure absorbance: Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.
-
Create a standard curve: To quantify the amount of 4-nitrophenol produced, a standard curve should be generated using known concentrations of 4-nitrophenol.
-
Calculate enzyme activity: Based on the absorbance values and the standard curve, the amount of 4-nitrophenol released can be calculated, which is directly proportional to the β-glucosidase activity.
The hydrolysis of PNPG can also occur non-enzymatically, with the mechanism being pH-dependent.[8] At low pH, it undergoes specific acid-catalyzed hydrolysis. In the neutral pH range, an uncatalyzed hydrolysis occurs. At high pH, two mechanisms are observed: a bimolecular nucleophilic substitution and a neighboring group participation by the C2-oxyanion.[8]
Caption: General experimental workflow for a β-glucosidase assay.
Safety and Handling
While 4-Nitrophenyl-beta-D-glucopyranoside is not classified as a hazardous substance, standard laboratory safety precautions should be followed.[6][9]
-
Handling: No special measures are necessary for handling.[6] It is advisable to keep it away from food, drink, and animal feedstuffs.[6]
-
Storage: Store in a dry, cool place.[6] The recommended storage temperature is -20°C.[3][6] It should be protected from light.[3]
-
First Aid:
-
Environmental Hazards: It is not classified as hazardous to the aquatic environment.[6]
It is important to note that the hydrolysis product, 4-nitrophenol, is toxic and can cause skin and eye irritation.[10] Therefore, appropriate personal protective equipment should be worn when handling PNPG and its reaction products.
Conclusion
4-Nitrophenyl-beta-D-glucopyranoside is a versatile and indispensable tool in biochemical and biomedical research. Its chromogenic properties provide a straightforward and sensitive method for the detection and quantification of β-glucosidase activity. Understanding its chemical properties, the principles of its enzymatic hydrolysis, and proper handling procedures are crucial for its effective and safe use in the laboratory. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to facilitate their work with this important compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. goldbio.com [goldbio.com]
- 4. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-NITROPHENYL-BETA-D-GLUCOPYRANOSIDE | 2492-87-7 [chemicalbook.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemimpex.com [chemimpex.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]
